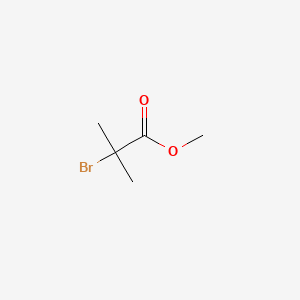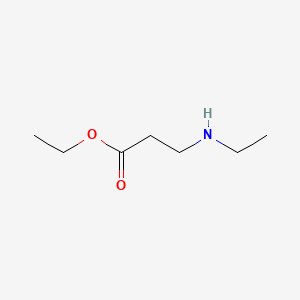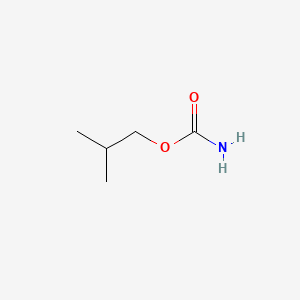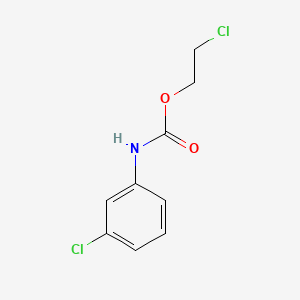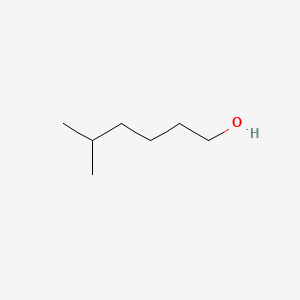
2-Nitrofenil-β-D-glucopiranósido
Descripción general
Descripción
2-Nitrophenyl b-D-glucopyranoside is an organic compound with the molecular formula C12H15NO8. It is a white or light yellow crystalline powder that is soluble in water and some organic solvents. This compound is commonly used as a substrate in biochemical assays to detect the activity of beta-glucosidase enzymes .
Aplicaciones Científicas De Investigación
2-Nitrophenyl b-D-glucopyranoside is widely used in scientific research, particularly in the following areas:
Biochemistry: As a substrate for beta-glucosidase assays to measure enzyme activity.
Molecular Biology: Used in studies involving glycosidase enzymes and their inhibitors.
Medicine: Employed in diagnostic assays to detect enzyme deficiencies.
Industry: Utilized in the production of bioethanol and other biotechnological applications.
Mecanismo De Acción
Target of Action
The primary target of 2-Nitrophenyl-beta-D-glucopyranoside is the enzyme β-glucosidase . This enzyme plays a crucial role in carbohydrate metabolism, specifically in the hydrolysis of glycosidic bonds in beta-glucosides .
Mode of Action
2-Nitrophenyl-beta-D-glucopyranoside acts as an artificial substrate for β-glucosidase . When the enzyme encounters this compound, it cleaves the glycosidic bond, resulting in the release of 2-nitrophenol and glucose . The action of two amino acids, Glu387 and Glu206, is essential in this process. Glu387 acts as the nucleophile of the reaction, while Glu206 acts as the general acid/base catalyst .
Biochemical Pathways
The action of 2-Nitrophenyl-beta-D-glucopyranoside primarily affects the carbohydrate metabolic pathway. Specifically, it influences the breakdown of complex carbohydrates into simpler sugars, a process crucial for energy production in cells .
Pharmacokinetics
Given its solubility in water , it can be inferred that the compound may have good bioavailability.
Result of Action
The enzymatic action on 2-Nitrophenyl-beta-D-glucopyranoside results in the release of 2-nitrophenol and glucose . The glucose can be further metabolized for energy production, while 2-nitrophenol, a yellow chromogenic compound, can be detected and measured, making this compound useful in enzyme assays .
Action Environment
The action of 2-Nitrophenyl-beta-D-glucopyranoside is influenced by environmental factors such as temperature and pH. For instance, the compound should be stored at -20°C to maintain its stability . Furthermore, the activity of β-glucosidase, and thus the efficacy of the compound, can be affected by the pH of the environment .
Análisis Bioquímico
Biochemical Properties
2-Nitrophenyl beta-D-glucopyranoside plays a crucial role in biochemical reactions as an artificial substrate for beta-glucosidase. This enzyme catalyzes the hydrolysis of the glycosidic bond in 2-Nitrophenyl beta-D-glucopyranoside, resulting in the formation of 2-nitrophenol and glucose . The interaction between 2-Nitrophenyl beta-D-glucopyranoside and beta-glucosidase is highly specific, making it an excellent tool for studying enzyme kinetics and activity. Additionally, 2-Nitrophenyl beta-D-glucopyranoside is used in colorimetric assays to determine protein stability and enzyme activity .
Cellular Effects
2-Nitrophenyl beta-D-glucopyranoside influences various cellular processes by serving as a substrate for beta-glucosidase. In cells expressing beta-glucosidase, the hydrolysis of 2-Nitrophenyl beta-D-glucopyranoside leads to the production of 2-nitrophenol and glucose, which can affect cellular metabolism and energy production . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily mediated through its interaction with beta-glucosidase and the subsequent release of glucose .
Molecular Mechanism
The molecular mechanism of 2-Nitrophenyl beta-D-glucopyranoside involves its hydrolysis by beta-glucosidase. The enzyme binds to 2-Nitrophenyl beta-D-glucopyranoside and catalyzes the cleavage of the glycosidic bond, resulting in the formation of 2-nitrophenol and glucose . This reaction is facilitated by the enzyme’s active site, which stabilizes the transition state and lowers the activation energy required for the hydrolysis . The release of glucose from 2-Nitrophenyl beta-D-glucopyranoside can also influence gene expression and cellular metabolism by providing an additional source of energy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Nitrophenyl beta-D-glucopyranoside can change over time due to its stability and degradation. The compound is relatively stable when stored at -20°C, but its activity may decrease over extended periods . In in vitro studies, the hydrolysis of 2-Nitrophenyl beta-D-glucopyranoside by beta-glucosidase can be monitored over time to assess enzyme activity and stability . Long-term effects on cellular function are primarily related to the sustained release of glucose and its impact on cellular metabolism .
Dosage Effects in Animal Models
The effects of 2-Nitrophenyl beta-D-glucopyranoside in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity . At higher doses, 2-Nitrophenyl beta-D-glucopyranoside may cause adverse effects, including disruptions in glucose metabolism and potential toxicity . Threshold effects observed in animal studies indicate that the compound’s impact on cellular function and metabolism is dose-dependent .
Metabolic Pathways
2-Nitrophenyl beta-D-glucopyranoside is involved in metabolic pathways related to carbohydrate metabolism. The compound is hydrolyzed by beta-glucosidase to produce 2-nitrophenol and glucose . The released glucose can enter glycolysis or other metabolic pathways, contributing to cellular energy production and metabolic flux . The interaction between 2-Nitrophenyl beta-D-glucopyranoside and beta-glucosidase is essential for understanding the compound’s role in metabolic processes .
Transport and Distribution
Within cells and tissues, 2-Nitrophenyl beta-D-glucopyranoside is transported and distributed based on its solubility and interaction with cellular components. The compound is soluble in water, allowing it to diffuse easily within the cellular environment . Transporters and binding proteins may facilitate the movement of 2-Nitrophenyl beta-D-glucopyranoside across cellular membranes, influencing its localization and accumulation . The distribution of 2-Nitrophenyl beta-D-glucopyranoside within cells is critical for its interaction with beta-glucosidase and subsequent hydrolysis .
Subcellular Localization
The subcellular localization of 2-Nitrophenyl beta-D-glucopyranoside is primarily determined by its interaction with beta-glucosidase. The enzyme is often localized in specific cellular compartments, such as the lysosome or cytoplasm, where it can hydrolyze 2-Nitrophenyl beta-D-glucopyranoside . Targeting signals and post-translational modifications may direct the compound to these compartments, ensuring efficient hydrolysis and release of glucose . The subcellular localization of 2-Nitrophenyl beta-D-glucopyranoside is essential for its biochemical activity and impact on cellular function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Nitrophenyl b-D-glucopyranoside can be synthesized through the reaction of 2-nitrophenol with beta-D-glucopyranosyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of 2-Nitrophenyl b-D-glucopyranoside involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-Nitrophenyl b-D-glucopyranoside undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by beta-glucosidase, resulting in the formation of 2-nitrophenol and D-glucose.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous solutions at neutral or slightly acidic pH, using beta-glucosidase as the catalyst.
Reduction: Commonly achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Major Products
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenyl beta-D-glucopyranoside: Another substrate for beta-glucosidase, but with a nitro group at the para position.
2-Nitrophenyl beta-D-galactopyranoside: Similar structure but with a galactose moiety instead of glucose.
Uniqueness
2-Nitrophenyl b-D-glucopyranoside is unique due to its specific use as a substrate for beta-glucosidase, providing a clear colorimetric change upon hydrolysis, which is useful in various biochemical assays .
Propiedades
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWPCJHYPSUOFW-RMPHRYRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901300913 | |
| Record name | 2-Nitrophenyl β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901300913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2816-24-2 | |
| Record name | 2-Nitrophenyl β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2816-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitrophenyl-beta-D-glucopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002816242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitrophenyl β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901300913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-nitrophenyl β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.698 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was 2-Nitrophenyl-beta-D-glucopyranoside used in the study on Thermus thermophilus?
A1: The study aimed to investigate the expression of DNA repair genes in Thermus thermophilus, an extremophile bacterium. The researchers developed a gene expression vector system utilizing the T. thermophilus beta-glucosidase gene (bgl) []. 2-Nitrophenyl-beta-D-glucopyranoside served as a substrate for the beta-glucosidase enzyme (Bgl). The enzyme activity, reflecting the expression level of the bgl gene, was measured by monitoring the hydrolysis of 2-Nitrophenyl-beta-D-glucopyranoside at 80°C []. This method allowed the researchers to quantify the expression levels of various DNA repair genes under different conditions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



